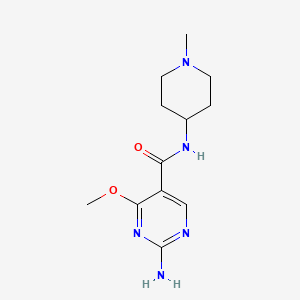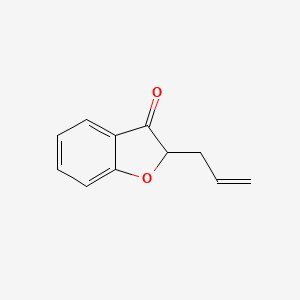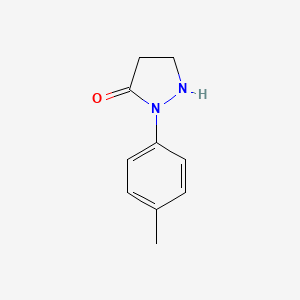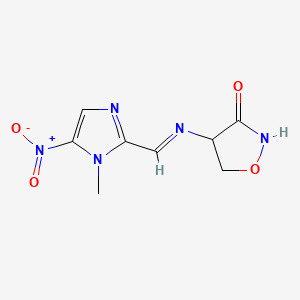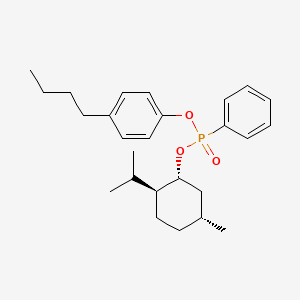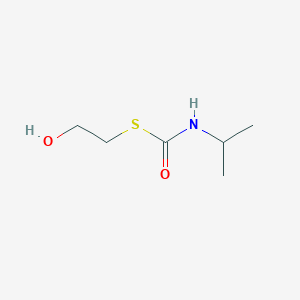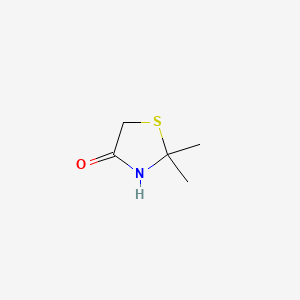![molecular formula C8H8N4O B12906253 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide CAS No. 88696-62-2](/img/structure/B12906253.png)
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide is a compound that belongs to the class of pyrano[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide makes it a subject of interest in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of appropriate aldehydes with cyanoacetamide in the presence of a base, followed by cyclization to form the pyrano[2,3-d]pyrimidine core . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production methods for N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted pyrano[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Hedgehog signaling pathway, which is crucial in cell proliferation and differentiation . The compound binds to key proteins in the pathway, preventing their activation and subsequent downstream signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrano[2,3-d]pyrimidine derivatives such as:
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide is unique due to its specific substitution pattern and the presence of the cyanamide group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for further exploration in drug discovery and development.
Eigenschaften
CAS-Nummer |
88696-62-2 |
|---|---|
Molekularformel |
C8H8N4O |
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide |
InChI |
InChI=1S/C8H8N4O/c9-5-11-8-10-4-6-2-1-3-13-7(6)12-8/h4H,1-3H2,(H,10,11,12) |
InChI-Schlüssel |
OBDOUIMLSQBKHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CN=C(N=C2OC1)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


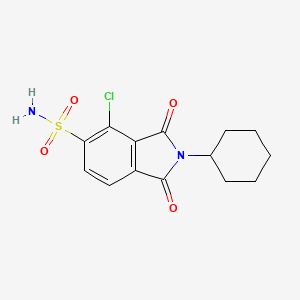
![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)
